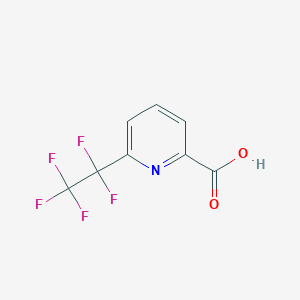

6-(Perfluoroethyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Perfluoroethyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The 6-(Perfluoroethyl)picolinic acid contains a total of 20 bonds; 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Synthesis Analysis

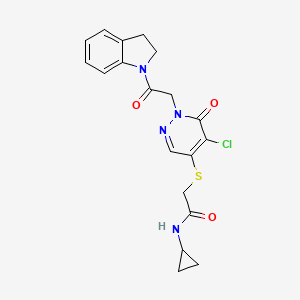

The synthesis of picolinic acid derivatives has been explored in the literature. For instance, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized for the discovery of compounds with potent herbicidal activity . The synthesis involved a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Molecular Structure Analysis

The molecular structure of 6-(Perfluoroethyl)picolinic acid includes 20 bonds in total, with 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Aplicaciones Científicas De Investigación

Photophysical Applications

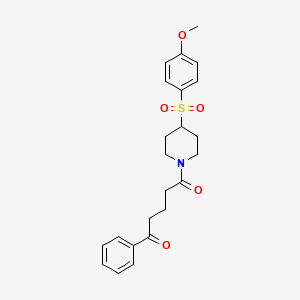

6-(Perfluoroethyl)picolinic acid derivatives have been studied for their applications in photophysics. For instance, 6-phosphoryl picolinic acid derivatives have been used as sensitizers for europium and terbium, indicating potential applications in luminescent materials and devices. The study found that the phosphoryl-based complexes exhibited emission intensities and lifetimes in the millisecond range, pointing to their potential in photophysical applications (Andres & Chauvin, 2011).

Biodegradation and Environmental Applications

Picolinic acid, a derivative, has been identified as hazardous to the environment and human health. Studies on its biodegradation, such as the work on Rhodococcus sp. PA18, indicate the potential of microbial strains to utilize picolinic acid as a carbon and energy source. This could lead to applications in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).

Medicinal Chemistry and Biochemistry

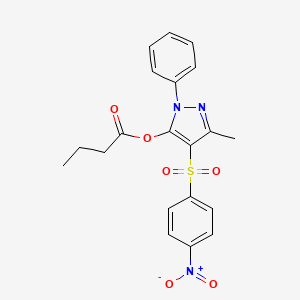

The structural study of Cu(II), Na(I), and CuNPs on picolinic acid ligand explores the interaction between picolinic acid and metal ions, a topic of interest in pharmaceutical industry due to the role of metal ions in the body. The study’s findings on the binding energies and specificity provide insights that could be valuable in medicinal chemistry and biochemistry (Srisung et al., 2018).

Microbial Catabolism and Metabolic Pathways

Research into the microbial degradation and catabolism of picolinic acid has uncovered specific gene clusters and enzymatic pathways responsible for its breakdown. This knowledge is crucial for understanding the environmental impact of picolinic acid and its derivatives and can be leveraged for applications in environmental science and microbial biotechnology (Qiu et al., 2019).

Agricultural Chemistry

6-(Perfluoroethyl)picolinic acid derivatives have been investigated for their herbicidal activity. For example, the design and synthesis of 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated potent herbicidal activity, suggesting applications in agricultural chemistry for weed control (Yang et al., 2021).

Mecanismo De Acción

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It also inhibits viral entry of enveloped viruses, primarily by interfering with viral-cellular membrane fusion, inhibiting virus-mediated syncytia formation, and dysregulating cellular endocytosis .

Safety and Hazards

Propiedades

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4(14-5)6(15)16/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYPOLKCWNZENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Perfluoroethyl)picolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)

![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)

![ethyl 4-(4-fluorophenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2810918.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)